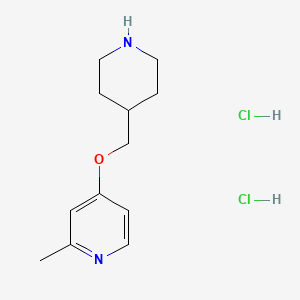

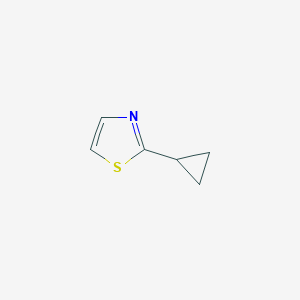

![molecular formula C23H21N3O2S B2563733 N-(2-{imidazo[2,1-b][1,3]thiazol-6-il}fenil)-4-feniloxano-4-carboxamida CAS No. 1795471-77-0](/img/structure/B2563733.png)

N-(2-{imidazo[2,1-b][1,3]thiazol-6-il}fenil)-4-feniloxano-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a compound that contains an imidazo[2,1-b]thiazole ring . Thiazoles, which are members of the azole heterocycles, have been the subject of extensive research due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been achieved through various methods . One common approach involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . In a specific example, a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives were synthesized, and their antimicrobial activities were tested .Molecular Structure Analysis

The imidazo[2,1-b]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The presence of the thiazolidinone ring has been observed to enhance anti-inflammatory and analgesic activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los compuestos que contienen andamios de imidazo[2,1-b]tiazol han sido probados por su citotoxicidad contra líneas celulares de cáncer humano, incluyendo HepG2 y MDA-MB-231 . El compuesto 2-(6-(4-clorofenil)imidazo[2,1-b]tiazol-3-il)-N-(6-(4-(4-metoxibencil)piperazin-1-il)piridin-3-il)acetamida mostró una actividad inhibitoria potencial contra MDA-MB-231 (IC50 = 1.4 μM), lo que indica su potencial como agente anticancerígeno .

Propiedades Antifúngicas

Los andamios de imidazo[2,1-b]tiazol se han asociado con propiedades antifúngicas . Esto sugiere que estos compuestos podrían desarrollarse aún más para aplicaciones en el tratamiento de infecciones fúngicas.

Actividad Antibacteriana

Estos compuestos también han demostrado propiedades antibacterianas , lo que indica un posible uso en el desarrollo de nuevos antibióticos.

Propiedades Antiinflamatorias

Los compuestos de imidazo[2,1-b]tiazol han mostrado propiedades antiinflamatorias , lo que podría ser beneficioso en el tratamiento de diversas enfermedades inflamatorias.

Propiedades Antihipertensivas

Estos compuestos también se han asociado con propiedades antihipertensivas , lo que sugiere posibles aplicaciones en el tratamiento de la hipertensión.

Potenciadores del Regulador de la Conductancia Transmembrana de la Fibrosis Quística (CFTR)

Los compuestos de imidazo[2,1-b]tiazol se han utilizado como potenciadores selectivos de CFTR . Esto sugiere posibles aplicaciones en el tratamiento de la fibrosis quística.

Actividad Antituberculosa

Los derivados de imidazo[2,1-b]tiazol han mostrado actividad antituberculosa , lo que indica un posible uso en el tratamiento de la tuberculosis.

Propiedades Antipsicóticas

Estos compuestos han demostrado propiedades antipsicóticas , lo que sugiere posibles aplicaciones en el tratamiento de diversos trastornos psiquiátricos.

Mecanismo De Acción

Target of Action

N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide is a compound that has been synthesized and studied for its potential therapeutic applications Imidazole and thiazole derivatives, which are structural components of this compound, are known to exhibit a broad range of biological activities, including anticancer, antiviral, antioxidant, immunomodulatory, and tuberculostatic effects .

Mode of Action

It is known that the imidazole and thiazole moieties in the compound can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the cellular context.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole and thiazole derivatives, it is likely that this compound could affect multiple pathways . The downstream effects would depend on the specific pathways involved and the cellular context.

Result of Action

Based on the known biological activities of imidazole and thiazole derivatives, it is likely that this compound could have various effects at the molecular and cellular levels .

Direcciones Futuras

Thiazole derivatives, including imidazo[2,1-b]thiazoles, continue to be a focus of research due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold, with the aim of discovering drug molecules with enhanced efficacy and fewer side effects .

Análisis Bioquímico

Biochemical Properties

It is known that imidazothiazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Some imidazothiazole derivatives have shown antiproliferative activity against various types of cancer cells, including ovarian, colon, renal, and leukemia cell lines . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazothiazole derivatives can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that imidazothiazole derivatives can exhibit changes in their effects over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of imidazothiazole derivatives can vary with dosage, potentially exhibiting threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that imidazothiazole derivatives can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that imidazothiazole derivatives can interact with transporters or binding proteins, potentially affecting the compound’s localization or accumulation .

Subcellular Localization

It is known that imidazothiazole derivatives can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c27-21(23(10-13-28-14-11-23)17-6-2-1-3-7-17)24-19-9-5-4-8-18(19)20-16-26-12-15-29-22(26)25-20/h1-9,12,15-16H,10-11,13-14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBLXMRIMKTCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2563650.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonamido)benzamide](/img/structure/B2563652.png)

![2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2563657.png)

![N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2563661.png)

![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563665.png)

![2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2563668.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)